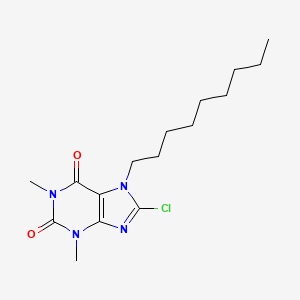
8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chloro group at the 8th position, methyl groups at the 1st and 3rd positions, and a nonyl chain at the 7th position. It is a derivative of xanthine and is structurally related to caffeine and theophylline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chlorination of 1,3-dimethylxanthine followed by the introduction of the nonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
- Chlorination of 1,3-dimethylxanthine.
- Alkylation with nonyl halides under basic conditions.
- Purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloro group, potentially converting it to a hydrogen or other substituents.
Substitution: The chloro group at the 8th position is reactive and can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidized derivatives of the nonyl chain.
- Reduced forms of the compound with different substituents at the 8th position.
- Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex purine derivatives.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to caffeine and theophylline.
Industry:
- Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. Its structural similarity to caffeine suggests that it may act as an adenosine receptor antagonist, leading to increased neurotransmitter release and stimulation of the central nervous system. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but lacks the chloro and nonyl groups.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, similar in structure but without the chloro and nonyl groups.
8-Chlorotheophylline: Similar to theophylline but with a chloro group at the 8th position, lacks the nonyl group.
Uniqueness:
- The presence of the nonyl group at the 7th position and the chloro group at the 8th position makes 8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione unique. These modifications can significantly alter its physical, chemical, and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H25ClN4O2 |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
8-chloro-1,3-dimethyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C16H25ClN4O2/c1-4-5-6-7-8-9-10-11-21-12-13(18-15(21)17)19(2)16(23)20(3)14(12)22/h4-11H2,1-3H3 |
Clé InChI |
ILPQSDANZQKBNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-acetyl-6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15007681.png)
![Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester](/img/structure/B15007686.png)

![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine](/img/structure/B15007723.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15007731.png)
![N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B15007735.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)

![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B15007749.png)

![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)
